Product packaging for Butyl 2-methoxyethyl ether(Cat. No.:CAS No. 13343-98-1)

Butyl 2-methoxyethyl ether

Cat. No.: B080307
CAS No.: 13343-98-1
M. Wt: 132.2 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Ether Chemistry

Butyl 2-methoxyethyl ether is an organic compound classified within the ether family, which is characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). ontosight.aiuomus.edu.iq Specifically, it belongs to the sub-class of glycol ethers, which are alkyl ethers based on glycols like ethylene (B1197577) glycol. wikipedia.org Its structure consists of a butyl group and a 2-methoxyethyl group attached to a central oxygen atom. ontosight.ai

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, where the smaller alkoxy group is treated as a substituent on the longer alkane chain. libretexts.org In this case, the methoxyethoxy group is attached to a butane (B89635) chain. This leads to its formal IUPAC name: 1-(2-methoxyethoxy)butane . nih.gov

In academic and commercial literature, it is known by several synonyms. These alternative names are often used interchangeably, reflecting its chemical structure and historical naming conventions.

Table 1: Nomenclature of this compound

Identifier Type Name/Value
IUPAC Name 1-(2-methoxyethoxy)butane nih.gov
CAS Number 13343-98-1 nih.gov
Molecular Formula C₇H₁₆O₂ nih.gov
Synonyms This compound nih.gov
1-Butoxy-2-methoxyethane nist.gov

The compound is further categorized as an "E-series" glycol ether, indicating it is derived from ethylene oxide. wikipedia.org This distinguishes it from "P-series" ethers, which are derived from propylene (B89431) oxide and were developed later. wikipedia.orgnih.gov

Historical Development of Research on Glycol Ethers, with Specific Reference to this compound's Position within the Class

The history of glycol ethers began in the 1920s with the introduction of products like "Cellosolve" by Carbide & Carbon Chemicals Corporation, which were marketed as effective solvents for resins and cellulose (B213188) esters. wikipedia.orguni-regensburg.de These early glycol ethers, primarily based on ethylene glycol, were a significant advancement for industries such as coatings, offering superior performance compared to existing solvents. uni-regensburg.de Ethylene glycol monobutyl ether, a related compound, was introduced in 1928. wikipedia.org

Research throughout the mid-20th century focused on expanding the range and applications of these solvents. However, in the latter part of the century, a significant shift occurred in the research and industrial landscape. Studies beginning in the early 1980s raised concerns about the toxicity of certain lower-molecular-weight E-series glycol ethers. uni-regensburg.de This led to a major transition in the chemical industry, with a progressive phase-out of these specific compounds in favor of alternatives, most notably the P-series (propylene glycol-based) ethers, which were found to be less toxic. nih.govuni-regensburg.de

This compound, as a higher-molecular-weight E-series ether, occupies a specific place within this historical context. While the focus of regulatory and replacement efforts was on the smaller ethylene glycol ethers, the entire class underwent re-evaluation. nih.govuni-regensburg.de Research on higher-boiling-point glycol ethers like this compound continued, focusing on their distinct physical properties and applications where lower volatility is advantageous. ontosight.ai

Current Research Landscape and Emerging Significance of this compound in Specialized Academic Domains

In the contemporary academic landscape, this compound is investigated for its specific physicochemical properties and its role in various specialized applications, moving beyond its general use as an industrial solvent.

One area of emerging research is in the field of geological sciences , specifically palynology. A study has described a technique using glycol ethers to reduce the amount of amorphous organic matter (AOM) in palynological preparations. tandfonline.com This application leverages the unique solvent properties of the compound to clean and prepare fossil samples for analysis without damaging the delicate palynomorphs. tandfonline.com

Another specialized domain is in the study of clathrate hydrates . Recent research has explored the effect of this compound on the formation of carbon dioxide (CO₂) hydrates. acs.org In these studies, it was observed that the compound acts as a thermodynamic inhibitor, shifting the stable formation region of CO₂ hydrates to lower temperatures. acs.org This inhibitory effect is attributed to the hydrophilic nature of its ether functional group, which interferes with the formation of the clathrate structure. acs.org Such research is significant for applications related to carbon capture and pipeline flow assurance. acs.org

Furthermore, the compound serves as a model substance in physical chemistry for studying the properties of ether-containing systems. Academic studies report on its fundamental thermodynamic and transport properties, such as density, viscosity, and heat capacity, often in mixtures with other organic compounds. chemeo.com These detailed research findings are crucial for chemical engineering and process design.

Table 2: Selected Physical and Chemical Properties of this compound

Property Value
Molar Mass 132.20 g/mol nih.gov
Normal Boiling Point 160.6 °C (433.75 K) chemeo.com
Octanol/Water Partition Coefficient (logP) 1.2 nih.gov
Vapor Pressure 3.0 mm Hg @ 25 °C coleparmer.com

| Standard Gibbs Free Energy of Formation (ΔfG°) | -201.94 kJ/mol chemeo.com |

The compound also appears in academic research related to synthetic chemistry , where it can be used as a reaction medium or as an intermediate in the synthesis of more complex molecules. ontosight.ai For instance, its dithiocarbamate (B8719985) derivative has been studied in the context of organotin chemistry, highlighting its utility in creating specialized ligands for metal complexes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B080307 Butyl 2-methoxyethyl ether CAS No. 13343-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethoxy)butane
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InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
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Molecular Weight

132.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
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Record name Butyl 2-methoxyethyl ether
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Record name 2,5-Dioxanonane
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Record name 1-(2-Methoxyethoxy)butane
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Record name Butyl 2-methoxyethyl ether
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Synthetic Pathways and Reaction Chemistry of Butyl 2 Methoxyethyl Ether

Established Synthetic Methodologies for Ether Compounds

Traditional methods for ether synthesis have been well-established for over a century and remain widely used in both laboratory and industrial settings due to their reliability and broad applicability.

The Williamson ether synthesis, developed in 1850, is the most common and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction operates via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide ion (RO⁻) acts as a nucleophile and attacks an electrophilic carbon atom of an organohalide or other compound with a good leaving group (e.g., tosylate). byjus.commasterorganicchemistry.com The nucleophile displaces the leaving group in a single, concerted step, resulting in the formation of an ether (R-O-R') and a salt. byjus.com

For the synthesis of Butyl 2-methoxyethyl ether, this would involve the reaction of a butoxide ion with 2-methoxyethyl halide or, more favorably, the reaction of 2-methoxyethoxide with a butyl halide. The reaction's success is governed by the principles of SN2 reactions:

Substrate Steric Hindrance : The reaction is most efficient with methyl or primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary alkyl halides may yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination (E2) to form alkenes. masterorganicchemistry.comjk-sci.com

Alkoxide Preparation : The alkoxide is typically formed by reacting an alcohol with a strong base, such as sodium hydride (NaH), or directly with an alkali metal like sodium. jk-sci.comblogspot.comlibretexts.org

A significant adaptation for the synthesis of glycol ethers involves the use of phase-transfer catalysis. google.com This technique avoids the need to handle hazardous reagents like metallic sodium by using a heterogeneous mixture, typically an organic solvent and a concentrated aqueous solution of a metal hydroxide (B78521) (e.g., NaOH). google.com A phase-transfer catalyst facilitates the movement of the hydroxide ion into the organic phase to deprotonate the glycol, forming the alkoxide in situ for reaction with the alkyl halide. google.com This method is often performed under milder conditions and can reduce the formation of by-products. google.com

Beyond the Williamson synthesis, other methods exist for forming ethers, though some have limitations for unsymmetrical structures like this compound.

Acid-Catalyzed Dehydration of Alcohols : Simple symmetrical ethers can be produced industrially by the sulfuric acid-catalyzed dehydration of primary alcohols. libretexts.org This reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. libretexts.org However, this method is generally unsuitable for preparing unsymmetrical ethers as it produces a mixture of products, and it fails with secondary and tertiary alcohols, which tend to form alkenes via an E1 mechanism. libretexts.org

Alkoxymercuration-Demercuration : A more versatile alternative for synthesizing unsymmetrical ethers is the alkoxymercuration-demercuration of an alkene. libretexts.org This two-step process achieves the Markovnikov addition of an alcohol across a double bond. libretexts.orglibretexts.org To synthesize this compound, 1-butene (B85601) would be treated with 2-methoxyethanol (B45455) in the presence of a mercury(II) salt, such as mercury(II) trifluoroacetate. libretexts.org The subsequent demercuration step, typically using sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom to yield the final ether product. libretexts.orglibretexts.org

Table 1: Comparison of Established Ether Synthesis Methods

Method Reactants Mechanism Advantages Limitations
Williamson Ether Synthesis Alkoxide + Primary Alkyl Halide SN2 High versatility for symmetrical and unsymmetrical ethers. wikipedia.org Prone to elimination with secondary/tertiary halides. masterorganicchemistry.com Requires strong base. jk-sci.com
Alkoxymercuration-Demercuration Alkene + Alcohol Electrophilic Addition / Reduction Good for unsymmetrical ethers; follows Markovnikov regioselectivity. libretexts.org Involves toxic mercury reagents. Cannot prepare ditertiary ethers due to steric hindrance. libretexts.org
Acid-Catalyzed Dehydration Two Alcohols SN2 / E1 Industrially useful for simple symmetrical ethers. libretexts.org Limited to primary alcohols; produces product mixtures with different alcohols. libretexts.org

Novel Catalytic Approaches in Ether Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly catalytic methods for C-O bond formation.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds. nih.gov While initially developed for C-C bonds, these methods have been extended to C-O bond formation, primarily for the synthesis of aryl ethers. rsc.org

Palladium-Catalyzed Reactions : The Buchwald-Hartwig amination has been adapted for etherification, enabling the coupling of aryl halides with alcohols. rsc.org These reactions typically use palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. rsc.org

Copper-Catalyzed Reactions : The Ullmann condensation is a classical copper-catalyzed method for synthesizing diaryl ethers from aryl halides and phenols. rsc.org It generally requires harsh reaction conditions, though modern variations have improved its scope.

Nickel-Catalyzed Reactions : Nickel catalysis has recently emerged as a useful strategy for cross-coupling reactions, including C-O bond formation. nih.govacs.org While reductive elimination from Ni(II) alkoxide complexes can be challenging, efficient nickel-catalyzed intramolecular C-O bond formations have been developed to synthesize cyclic vinyl ethers under mild conditions. nih.gov

These methods are particularly valuable for constructing complex molecules and aryl ethers that are difficult to access through traditional Williamson synthesis. researchgate.net

In line with the principles of green chemistry, efforts have been made to replace homogeneous catalysts with reusable, solid catalysts that simplify product purification and minimize waste. researchgate.net Solid base catalysts are particularly relevant for Williamson-type ether syntheses. tandfonline.com

Instead of soluble bases like NaOH or NaH, heterogeneous basic materials can be used to generate the alkoxide nucleophile. tandfonline.com Examples of such solid bases include:

Alkali metal hydroxides supported on inorganic oxides , such as potassium hydroxide on alumina (B75360) (KOH/Al₂O₃). tandfonline.com

Ion-exchange resins in their hydroxide form, like Amberlyst-A26. tandfonline.com

Alkaline earth metal oxides , such as strontium oxide. researchgate.net

These solid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. tandfonline.comresearchgate.net They represent a more sustainable approach to ether synthesis by reducing corrosive waste and improving process efficiency. researchgate.net

Mechanistic Studies of this compound in Organic Transformations

While specific mechanistic studies detailing the reactions of this compound are not extensively documented, the mechanistic role of its close structural analogue, bis(2-methoxyethyl) ether (diglyme), provides significant insight. Glycol ethers like diglyme (B29089) are prized as aprotic, polar solvents capable of coordinating with metal cations. wikipedia.org

The oxygen atoms in the ether chain act as a chelating agent for alkali metal cations (e.g., Li⁺, Na⁺). wikipedia.org This sequestration of the cation leaves the corresponding anion more "naked" and, therefore, more nucleophilic and reactive. wikipedia.org This property is exploited in reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions, where the use of diglyme as a solvent can lead to significant rate enhancements. wikipedia.org

Furthermore, mechanistic studies on the decomposition of other aliphatic ethers provide a framework for understanding potential transformations. For instance, the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides has been shown to proceed through a one-step, concerted mechanism. unirioja.es This process involves two primary events: an initial proton transfer from the hydrogen halide to the ether's oxygen atom, followed by the rate-limiting cleavage of the carbon-oxygen bond. unirioja.es Such studies highlight the fundamental reaction pathways available to ethers under specific conditions.

Mechanistic Investigations of Ether Cleavage and Functionalization Pathways

The cleavage of ethers, such as this compound, typically requires harsh conditions, involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction mechanism is generally an acid-catalyzed nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 pathway depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.org

The first step in the acid-catalyzed cleavage is the protonation of the ether oxygen atom by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Structure of this compound: CH(_3)–O–CH(_2)–CH(_2)–O–CH(_2)–CH(_2)–CH(_2)–CH(_3)

This molecule possesses two distinct ether linkages that could potentially undergo cleavage:

The bond between the methoxyethyl group and the butyl group.

The bond between the methyl group and the ethoxy group within the methoxyethyl moiety.

S(_N)2 Pathway: For ethers with primary or methyl alkyl groups, the cleavage typically follows an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com After protonation of the ether oxygen, a halide ion (e.g., I or Br) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. In the case of this compound, both the butyl group and the 2-methoxyethyl group are primary. The nucleophilic attack would likely occur at the less hindered of the two, leading to the formation of an alkyl halide and an alcohol. libretexts.org For example, cleavage at the butyl-oxygen bond would yield 1-bromobutane (B133212) and 2-methoxyethanol.

S(_N)1 Pathway: An S(_N)1 mechanism becomes significant if one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic). libretexts.org Since this compound contains only primary alkyl substituents, the S(_N)1 pathway for its cleavage is considered highly unlikely under standard acidic cleavage conditions.

Computational studies, such as Density Functional Theory (DFT) analyses on similar ethers like t-butyl methyl ether, have been used to investigate the thermodynamics and kinetics of ether decomposition. These studies show that the reaction mechanism can be influenced by factors such as the nature of the catalyst and the phase of the reaction (gas or liquid). unirioja.es For instance, the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides proceeds via a one-step concerted mechanism involving proton transfer and carbon-oxygen bond cleavage. unirioja.es However, specific mechanistic investigations detailing the cleavage or functionalization of this compound are not extensively documented in the surveyed literature.

A patented process describes the hydrolytic cleavage of high-molecular-weight polyethylene (B3416737) glycol monoethers using a catalyst like alumina at elevated temperatures (200°C to 300°C) to produce lower molecular weight oligomers, ethylene (B1197577) glycol, and the corresponding alkanol. google.com While this represents a functionalization pathway for related compounds, it focuses on breaking down larger polymers rather than the specific functionalization of a discrete molecule like this compound.

Role of this compound as a Chemical Intermediate in Complex Organic Syntheses

This compound is utilized in the chemical industry as a solvent and a chemical intermediate. who.int Its role as an intermediate involves its chemical transformation into other desired products. While it is mentioned as an intermediate in the synthesis of agricultural chemicals and pharmaceuticals, specific examples of its application in complex multi-step syntheses are not widely detailed in scientific literature. blogspot.com

A primary example of its involvement in chemical synthesis is its own preparation, which illustrates the formation of its ether linkages. This compound can be synthesized via the Williamson ether synthesis. This reaction involves an alkoxide nucleophile reacting with an alkyl halide. researchgate.net

In a specific laboratory synthesis, the sodium salt of diethylene glycol monomethyl ether (sodium 2-(2-methoxyethoxy)ethoxide) is first prepared by reacting diethylene glycol monomethyl ether with sodium hydroxide. This alkoxide is then treated with butyl bromide. The reaction proceeds via an S(_N)2 mechanism where the alkoxide displaces the bromide ion, forming the this compound product. researchgate.net

The optimal reported conditions for this synthesis are a reaction temperature of 80°C for 4 hours, with a slight molar excess of butyl bromide relative to the diethylene glycol monomethyl ether. Under these conditions, a high yield (92.14%) and purity (>99.5%) of the final product can be achieved. researchgate.net

The following table summarizes the key parameters for the synthesis of this compound as a chemical intermediate.

Table 1. Optimized Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant 1 Sodium 2-(2-methoxyethoxy)ethoxide
Reactant 2 Butyl bromide
Molar Ratio (Butyl Bromide / Diethylene Glycol Monomethyl Ether) 1.06 : 1
Reaction Temperature 80 °C
Reaction Time 4.0 hours
Achieved Yield 92.14%
Product Purity >99.5%
Data sourced from ResearchGate. researchgate.net

Ethers with similar structures, known as glymes, are often used as solvents in reactions involving organometallic reagents, such as Grignard reactions, because they can chelate metal cations, thereby increasing the reactivity of the nucleophile. wikipedia.orgquora.com However, specific examples of this compound being used as a reactive intermediate in such complex syntheses are not prominently featured in the reviewed literature.

Advanced Spectroscopic and Computational Analysis of Butyl 2 Methoxyethyl Ether

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of ether compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopies like Infrared (IR) and Raman provide detailed information on the atomic connectivity, molecular weight, fragmentation patterns, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including ethers. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the chemical shift of protons on carbons adjacent to an ether oxygen (α-hydrogens) is significantly influenced by the electronegativity of the oxygen atom. This causes a deshielding effect, resulting in a downfield shift compared to typical alkane protons. These α-hydrogens generally resonate in the 3.4 to 4.5 ppm range. libretexts.orgpressbooks.pub The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of neighboring protons, further aiding in structural assignment.

Similarly, in ¹³C NMR spectroscopy, the carbon atoms directly bonded to the ether oxygen (α-carbons) are also deshielded and typically appear in the 50 to 80 ppm range. libretexts.orglibretexts.org The chemical shifts of other alkyl carbons are found further upfield.

Based on established data for analogous compounds like butyl ethyl ether, the predicted NMR chemical shifts for Butyl 2-methoxyethyl ether (C₇H₁₆O₂) are summarized in the table below. chegg.comchegg.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click on the headers to sort the table

Position Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
a CH₃ -CH₂-CH₂-CH₂-O-CH₂-CH₂-O-CH₃ ~ 0.9 (triplet) ~ 14
b CH₃-CH₂ -CH₂-CH₂-O-CH₂-CH₂-O-CH₃ ~ 1.4 (sextet) ~ 19
c CH₃-CH₂-CH₂ -CH₂-O-CH₂-CH₂-O-CH₃ ~ 1.5 (quintet) ~ 32
d CH₃-CH₂-CH₂-CH₂ -O-CH₂-CH₂-O-CH₃ ~ 3.4 (triplet) ~ 70
e CH₃-CH₂-CH₂-CH₂-O-CH₂ -CH₂-O-CH₃ ~ 3.5 (triplet) ~ 71
f CH₃-CH₂-CH₂-CH₂-O-CH₂-CH₂ -O-CH₃ ~ 3.6 (triplet) ~ 66

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Upon ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, producing a unique mass spectrum that serves as a molecular fingerprint.

For ethers, the molecular ion (M⁺) peak may be weak or even absent. miamioh.edu The fragmentation is dominated by two primary pathways:

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the ether oxygen. This is often the most significant fragmentation pathway, leading to the formation of a stable, resonance-stabilized oxonium ion. libretexts.orgwhitman.edu

C-O Bond Cleavage: The bond between a carbon atom and the ether oxygen can also break, leading to the formation of an alkyl radical and a carbocation or an alkoxy radical and a carbocation. whitman.edu

For this compound (Molecular Weight: 132.20 g/mol ), these fragmentation rules allow for the prediction of several characteristic ions. lookchem.com

Predicted Mass Spectrometry Fragmentation for this compound

Click on the headers to sort the table

m/z Value Possible Fragment Ion Fragmentation Pathway
132 [CH₃(CH₂)₃O(CH₂)₂OCH₃]⁺ Molecular Ion (M⁺)
103 [CH₂(CH₂)₂O(CH₂)₂OCH₃]⁺ α-Cleavage (loss of CH₃•) - less likely
87 [O(CH₂)₂OCH₃]⁺ C-O Cleavage (loss of C₄H₉•)
75 [CH₂O(CH₂)₂OCH₃]⁺ α-Cleavage (loss of C₃H₇•)
59 [CH₂OCH₃]⁺ Cleavage (loss of C₄H₉OCH₂•)
57 [C₄H₉]⁺ C-O Cleavage (loss of •O(CH₂)₂OCH₃)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups. doi.org

The most characteristic feature in the IR spectrum of an ether is the strong absorption band resulting from the asymmetric C-O-C stretching vibration, which typically appears in the 1000-1300 cm⁻¹ region. libretexts.orgacademyart.edurockymountainlabs.com For simple dialkyl ethers, this peak is often found near 1120 cm⁻¹. youtube.com The corresponding symmetric stretching vibration is usually much weaker. The absence of strong absorptions in the O-H stretching region (~3200-3600 cm⁻¹) and the C=O stretching region (~1700 cm⁻¹) can help confirm that the compound is an ether and not an alcohol or a carbonyl-containing compound. youtube.com Raman spectroscopy also provides information on these vibrational modes, although the C-O-C stretch is often a weaker signal in Raman spectra compared to IR. mdpi.com

Key Vibrational Modes for Aliphatic Ethers

Click on the headers to sort the table

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity in IR
C-H Stretching 2850-3000 Strong
C-H Bending 1350-1470 Medium
C-O-C Asymmetric Stretching 1050-1250 Strong

Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique used to study the structure and orientation of molecules at interfaces. wikipedia.org The technique involves overlapping two laser beams—one at a fixed visible frequency (ωᵥᵢₛ) and another at a tunable infrared frequency (ωᵢᵣ)—at an interface. A signal is generated at the sum frequency (ωₛꜰɢ = ωᵥᵢₛ + ωᵢᵣ). oxinst.com

Under the electric-dipole approximation, this process is forbidden in centrosymmetric media (like the bulk of a liquid or gas), making SFG inherently sensitive to the interface where this symmetry is broken. nih.gov The SFG signal is resonantly enhanced when the IR frequency matches a vibrational mode of the interfacial molecules. For a vibrational mode to be SFG-active, it must be both IR- and Raman-active. nih.gov

For related ether monomers at an interface (e.g., an air-water interface), SFG can provide detailed information about their molecular orientation. By probing the C-H stretching vibrations of the alkyl and methoxy (B1213986) groups, the orientation of these chains relative to the surface normal can be determined. Polarization-resolved SFG measurements can further refine this analysis, providing quantitative details about the molecular arrangement and conformation at the angstrom scale. aps.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings. Molecular modeling and quantum chemical calculations are used to predict the properties and behavior of molecules like this compound.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are widely employed to investigate the properties of ethers. arxiv.orgoup.com These calculations can accurately predict a range of molecular characteristics:

Electronic Structure: Methods like DFT can be used to calculate the electron distribution within an ether molecule, determining properties such as molecular orbital energies, dipole moments, and effective atomic charges (e.g., Mulliken charges). researchgate.net This information provides insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Molecular Geometry and Stability: Energy minimization calculations yield the most stable three-dimensional conformation of the molecule. The calculated thermodynamic properties, such as the Gibbs free energy (G) and enthalpy of formation (H), provide a measure of the molecule's stability. researchgate.net

Reactivity Prediction: Computational methods are crucial for studying reaction mechanisms. For instance, Transition State Theory (TST) combined with quantum chemical calculations can be used to determine the activation energies (energy barriers) for reactions involving ethers, such as hydrogen abstraction or thermal decomposition. dlr.de By mapping the potential energy surface (PES) of a reaction, the minimum energy path can be identified, allowing for the prediction of reaction rates and product distributions. worldscientific.com Studies on the formation and degradation of various ethers have successfully used these methods to elucidate complex reaction pathways. worldscientific.comnih.gov

Molecular Dynamics Simulations for Solvent-Solute Interactions and Phase Behavior in Ether-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, offering detailed insights into the interactions between a solute, such as this compound, and its surrounding solvent molecules. These simulations can elucidate the nature of intermolecular forces, the structure of the solvent shell around the solute, and the dynamics of both species. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a dynamic picture of the system at the atomic level.

In the context of ether-containing systems, MD simulations are instrumental in understanding how the ether oxygen and the alkyl chains influence the solvation process. For this compound, simulations can reveal the preferred orientation of solvent molecules, such as water, around its different functional groups. The hydrogen bonding capacity of the ether oxygen can be quantified by analyzing the radial distribution functions and coordination numbers of hydrogen-bond donating solvent molecules. acs.org

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic and intermolecular interactions. Force fields are sets of parameters that define the potential energy of the system as a function of the atomic coordinates. For ether-containing systems, specialized force fields that accurately capture the electrostatic and van der Waals interactions of the ether group are necessary to obtain reliable results. acs.org

Structure-Activity Relationship (SAR) Modeling for Ethers

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or a particular property, such as toxicity. researchgate.net These models are built on the principle that the structure of a chemical dictates its physicochemical properties, which in turn determine its activity. For ethers like this compound, SAR and QSAR models can be developed to predict a range of endpoints, including toxicological effects. nih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. For ethers, this could include a series of structurally related compounds and their measured toxicity values. Next, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can encode information about the molecule's size, shape, lipophilicity, and electronic properties. nih.gov For this compound, relevant descriptors might include its logP (octanol-water partition coefficient), molar refractivity, and parameters related to its hydrogen bonding capacity. nih.govresearchgate.net

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between the descriptors and the observed activity. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be employed for this purpose. nih.govresearchgate.net The resulting model can then be used to predict the activity of new or untested ether compounds based solely on their chemical structure.

A crucial aspect of QSAR modeling is model validation, which ensures that the model is robust and has predictive power. This is typically done by splitting the initial dataset into a training set for model development and a test set for external validation. The model's ability to accurately predict the activity of the compounds in the test set is a measure of its reliability.

For ethers, QSAR models have been successfully applied to predict various toxicological endpoints. nih.govresearchgate.net These models can help in the early identification of potentially harmful compounds, reducing the need for extensive animal testing and guiding the design of safer alternatives. The insights gained from the descriptors used in the model can also provide a better understanding of the molecular features that contribute to the observed activity of ethers.

Computational Studies on Ionic Liquids Incorporating Ether Functionalization

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant interest as designer solvents and electrolytes due to their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. nih.gov The incorporation of ether functional groups into the structure of the cation or anion of an IL can have a profound impact on its properties. nih.gov Computational studies, particularly those employing quantum chemical calculations and molecular dynamics simulations, are invaluable for understanding these effects at a molecular level.

When a functional group like a butyl 2-methoxyethyl moiety is incorporated into an IL, it can influence key properties such as viscosity, ionic conductivity, and thermal stability. rsc.orgmdpi.com Computational studies can help to elucidate the underlying reasons for these changes. For instance, the presence of the flexible ether chain can disrupt the packing of the ions, leading to a decrease in viscosity and an increase in ionic conductivity. nih.gov MD simulations can visualize this disruption and quantify the changes in the liquid's structure and dynamics.

Density Functional Theory (DFT) calculations are often used to investigate the electronic structure and interaction energies of the individual ions and ion pairs. nih.gov These calculations can provide insights into how the ether functionality affects the charge distribution within the ion and the strength of the cation-anion interaction. A weaker cation-anion interaction, often facilitated by the coordinating effect of the ether oxygen, can lead to increased ionic mobility and hence higher conductivity.

Furthermore, computational studies can predict the electrochemical stability of ether-functionalized ILs, which is a critical parameter for their application in electrochemical devices like batteries and supercapacitors. nih.govmdpi.com By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrochemical window of the IL can be estimated.

The thermal behavior of these ILs, including their phase transitions and decomposition temperatures, can also be investigated using computational methods. nih.govmdpi.com MD simulations can be used to study the melting process and identify the glass transition temperature, while quantum chemical calculations can help to understand the mechanisms of thermal decomposition. These computational insights are crucial for the rational design of novel ether-functionalized ionic liquids with tailored properties for specific applications.

Environmental Fate and Ecotoxicological Research of Butyl 2 Methoxyethyl Ether

Environmental Transport and Distribution Modeling

The environmental transport and distribution of propylene (B89431) glycol ethers are primarily governed by their physical and chemical properties. These compounds are miscible in water and have very low octanol-water partition coefficients, indicating a low affinity for soil and sediment particles. nih.gov Consequently, they are expected to be mobile in soil and primarily partition to aqueous compartments of the environment. cdc.gov

Adsorption, Desorption, and Volatilization Dynamics of Ether Compounds in Environmental Matrices

Propylene glycol ethers exhibit a low tendency for adsorption to soil and sediment. nih.govcdc.gov This characteristic, combined with their high water solubility, suggests that they will remain mobile within these environmental matrices. nih.gov Volatilization from water or soil is not a significant environmental fate process for these substances due to their low vapor pressures. nih.govtandfonline.com The combination of these properties dictates that propylene glycol ethers will predominantly be found in surface water, soil, and groundwater following their release into the environment. nih.gov

Modeling of Distribution in Environmental Compartments (Air, Water, Soil)

Level III fugacity modeling, which predicts the environmental distribution of a chemical, indicates that regardless of the initial compartment of release, propylene glycol ethers will ultimately associate with surface water and soil. researchgate.net When released to air, these substances have short atmospheric lifetimes, estimated to be between 7 to 11 hours, due to rapid reaction with hydroxyl radicals. nih.gov Their high water solubility also leads to efficient removal from the atmosphere through wet deposition. nih.govcdc.gov Due to these factors, long-range atmospheric transport is not expected. nih.gov In aquatic and terrestrial environments, their high mobility and susceptibility to biodegradation are the key factors controlling their fate. nih.govcdc.gov

Table 1: Predicted Environmental Distribution of Propylene Glycol Ethers

Environmental Compartment Predicted Partitioning (%) Primary Removal Mechanism
Air Low Reaction with hydroxyl radicals, Wet deposition
Water High Biodegradation
Soil High Biodegradation, Leaching
Sediment Low Limited Adsorption

This table is generated based on the general properties of propylene glycol ethers as described in the provided sources.

Biodegradation and Biotransformation Pathways

Biodegradation is the principal mechanism for the removal of propylene glycol ethers from the environment. nih.govcdc.gov These compounds are readily biodegradable under both aerobic and anaerobic conditions by a diverse range of microorganisms. nih.gov

Mechanisms of Aerobic and Anaerobic Degradation of Ether Linkages

The metabolism of propylene glycol ethers varies depending on the specific isomer. The commercially prevalent α-isomers are primarily metabolized through O-dealkylation by microsomal cytochrome P450 (CYP) enzymes. ecetoc.org This process involves the cleavage of the ether bond. In contrast, the β-isomers, which are typically present as minor impurities, can be oxidized to their corresponding propoxyacetic acids via alcohol and aldehyde dehydrogenases, a pathway similar to that of ethylene (B1197577) glycol ethers. ecetoc.orgnih.gov

Identification of Microbial Metabolites and Enzymes Involved in Ether Biotransformation

For propylene glycol ethers, the primary metabolic pathway is O-dealkylation, which breaks the ether linkage. ecetoc.org The metabolism of propylene glycol t-butyl ether, for instance, is hypothesized to proceed via O-dealkylation through a hepatic microsomal enzyme system, yielding propylene glycol. nih.gov Propylene glycol is then further metabolized to lactic acid and pyruvic acid, which are common intermediates in cellular metabolism. nih.gov The key enzymes involved in the initial breakdown of the ether linkage are part of the cytochrome P450 family. ecetoc.org Subsequent metabolism of the resulting propylene glycol involves alcohol and aldehyde dehydrogenases. nih.gov

Table 2: Metabolic Pathway of Propylene Glycol Ethers (α-isomer)

Step Process Key Enzymes Metabolite(s)
1 O-dealkylation Cytochrome P450 (CYP) Propylene glycol and corresponding aldehyde/ketone
2 Oxidation Alcohol Dehydrogenase Propionaldehyde
3 Oxidation Aldehyde Dehydrogenase Propionic Acid
4 Further Metabolism Various Enters Tricarboxylic Acid (TCA) Cycle

This table is a generalized representation based on the metabolism of propylene glycol ethers as described in the provided sources.

Factors Influencing Biodegradability, such as Molecular Structure and Environmental Conditions

The biodegradability of propylene glycol ethers is generally high and occurs under a wide range of environmental conditions, both aerobic and anaerobic. nih.gov Most propylene glycol ethers are classified as "readily biodegradable," meaning they are not expected to persist in the environment. nih.gov The molecular structure, specifically the difference between α and β isomers, influences the metabolic pathway. ecetoc.org However, both pathways lead to degradation. The presence of a diverse microbial population is conducive to the rapid biodegradation of these substances. nih.gov

Ecotoxicological Assessment Methodologies for Aquatic and Terrestrial Organisms Exposed to Ethers

The ecotoxicological assessment of ethers, including Butyl 2-methoxyethyl ether, involves a structured approach to characterize the potential adverse effects on aquatic and terrestrial organisms. redox.com Methodologies are designed to evaluate toxicity across different environmental compartments and species, often beginning with screening-level assessments followed by more detailed studies. santos.com The primary goal is to determine the concentrations at which a chemical may cause harm to organisms in the environment. nih.gov

For aquatic ecosystems, assessments typically include a battery of standardized tests on representative species from different trophic levels, such as fish, invertebrates (e.g., daphnids), and algae. nih.govresearchgate.net These tests are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. santos.com Key endpoints measured in these acute (short-term) and chronic (long-term) studies include survival (lethality), growth, and reproduction. For this compound, also known as diethylene glycol monobutyl ether (DGBE), data indicates a low toxicity concern for aquatic life. santos.com It is considered practically non-toxic to aquatic organisms on an acute basis. redox.com

Terrestrial ecotoxicological assessment follows a similar paradigm, evaluating effects on soil-dwelling organisms (e.g., earthworms, microorganisms), plants, and wildlife. While direct testing on terrestrial vertebrates is less common due to ethical and cost considerations, data from laboratory animal studies (often conducted for human health assessment) can be used to infer potential risks. redox.com For DGBE, repeated-dose animal studies have indicated potential effects on the blood, kidneys, and liver. redox.comscbt.com

Interactive Table: Acute Aquatic Toxicity of this compound (DGBE)

This table summarizes the results of acute toxicity studies on various aquatic organisms.

SpeciesTest DurationEndpointResult (mg/L)Reference
Lepomis macrochirus (Bluegill sunfish)96 hoursLC501300 santos.com
Daphnia magna (Water flea)48 hoursEC50>100 santos.com
Scenedesmus subspicatus (Green algae)96 hoursEC50 (Growth Rate)>100 santos.com

LC50 (Lethal Concentration, 50%): The concentration of a chemical which causes death in 50% of a group of test animals. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a defined effect in 50% of a group of test organisms.

Assessment of Bioaccumulation Potential in Environmental Systems

Assessing the bioaccumulation potential of a substance is a critical component of ecotoxicological evaluation. Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the surrounding environment or through consumption of contaminated food. High bioaccumulation potential can lead to increasing concentrations of a substance in organisms at successively higher levels in the food chain (biomagnification), posing a greater risk to top predators.

The primary methodology for assessing bioaccumulation potential involves determining the substance's octanol-water partition coefficient (log Kow). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids rather than in water. A low log Kow value generally indicates a low potential for bioaccumulation. redox.com For this compound (DGBE), the experimentally measured log Kow is 1.0, which suggests it does not meet the criteria for being considered bioaccumulative. redox.comsantos.com

Another key parameter is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. While no specific bioconcentration studies have been conducted on DGBE, its low log Kow value strongly indicates that its bioconcentration potential is low (BCF < 100). redox.comsantos.com Based on this evidence, this compound is not expected to bioaccumulate in environmental systems. santos.com

Interactive Table: Bioaccumulation Potential of this compound (DGBE)

This table presents key indicators used to assess the bioaccumulation potential.

ParameterValueInterpretationReference
Partition Coefficient (log Kow)1.0Low potential to accumulate in fatty tissue redox.comsantos.com
Bioconcentration Factor (BCF)Estimated < 100Low potential for bioconcentration in aquatic organisms redox.com
Bioaccumulation Screening CriterionDoes not meetThe substance is not considered bioaccumulative santos.com

Methodologies for Evaluating Environmental Impact in Specific Scenarios, such as Carbon Dioxide Hydrate (B1144303) Formation Inhibition

In specific industrial applications, such as the prevention of carbon dioxide (CO₂) hydrate blockages in pipelines, chemicals known as inhibitors are used. dut.ac.za Traditional inhibitors like methanol (B129727) and glycols can have adverse environmental effects, leading to research into more eco-friendly alternatives. uis.no Ethers are among the classes of chemicals investigated for this purpose. acs.org

The methodology for evaluating the environmental impact of a potential hydrate inhibitor like this compound involves a comprehensive assessment of its environmental fate and ecotoxicological profile. The goal is to select inhibitors that are effective at their primary function while posing minimal risk to the environment upon potential release. uis.no

Key assessment criteria include:

Biodegradability: The ability of the chemical to be broken down by microorganisms in the environment is crucial. A substance that is readily biodegradable is less likely to persist and cause long-term contamination. This compound is considered to be readily biodegradable. redox.comsantos.com

Aquatic Toxicity: As discussed in section 4.3, low toxicity to a range of aquatic organisms is a primary requirement. The evaluation relies on standardized acute and chronic toxicity tests. DGBE's classification as practically non-toxic to aquatic organisms is a favorable characteristic. redox.com

Bioaccumulation Potential: As detailed in section 4.3.1, a low potential for bioaccumulation is essential to prevent the chemical from concentrating in the food web. The low log Kow of DGBE indicates it is not expected to bioaccumulate. santos.com

The evaluation process integrates these factors to build a profile of the chemical's environmental acceptability. For a substance like this compound, its profile of being readily biodegradable with low aquatic toxicity and low bioaccumulation potential suggests it would have a lower environmental impact compared to more persistent, toxic, or bioaccumulative inhibitors. santos.comuis.no This systematic evaluation allows for the selection of greener chemical alternatives in specialized industrial scenarios. uis.no

Toxicological Research and Biochemical Pathways of Butyl 2 Methoxyethyl Ether

Toxicokinetic and Metabolic Pathways in Biological Systems

Glycol ethers, a class of organic solvents to which Butyl 2-methoxyethyl ether belongs, are characterized by their rapid absorption into the body through multiple routes, including inhalation, ingestion, and dermal contact. inchem.orgnih.govtandfonline.com Their unique solubility in both water and organic substances facilitates this absorption. tandfonline.comnih.gov Studies on various glycol ethers have demonstrated that skin absorption can be a significant route of occupational exposure, sometimes even the primary one. ca.govwho.int For instance, research on isolated human skin showed that ethylene (B1197577) glycol monomethyl ether (EGME) was readily absorbed. tandfonline.com

Once absorbed, glycol ethers are distributed throughout the body. Research on 2-methoxyethanol (B45455) (2-ME) in pregnant mice revealed the presence of the compound and its metabolites in maternal liver, blood, and the gastrointestinal tract, as well as in the placenta and various embryonic tissues, indicating transplacental transfer. inchem.org Absorbed methyl tert-butyl ether (MTBE), another ether compound, is initially widely distributed, with the liver containing a large percentage of the initial body burden. cdc.gov

The metabolism of these compounds primarily occurs in the liver. nih.govnih.gov The excretion of glycol ether metabolites happens predominantly through urine. inchem.orgcdc.govnih.govnih.gov While the parent compounds are cleared relatively quickly, their acidic metabolites can have significantly longer half-lives, leading to potential accumulation with repeated exposure. inchem.org For example, the metabolite methoxyacetic acid (MAA) has a half-life of about 20 hours in rats and 77 hours in humans. inchem.orgnih.gov

The biotransformation of ethylene glycol ethers is a critical step in their toxicity, as the parent compounds are generally less toxic than their metabolites. epa.gov The primary metabolic pathway involves oxidation, a process catalyzed by liver enzymes. nih.govnih.gov Glycol ethers are first metabolized by alcohol dehydrogenase to form an intermediate aldehyde, such as methoxyacetaldehyde (B81698) from 2-methoxyethanol. nih.govcdc.gov This aldehyde is then rapidly oxidized by aldehyde dehydrogenase to the corresponding alkoxyacetic acid. nih.govepa.govscirp.org These acidic metabolites are considered the primary agents responsible for the observed toxic effects. nih.govepa.govnih.govresearchgate.net

For this compound, the principal toxic metabolite is expected to be an alkoxyacetic acid derivative. Studies on analogous compounds support this pathway. For example:

2-Methoxyethanol (2-ME) is metabolized to methoxyacetic acid (MAA). inchem.orgnih.govwikipedia.org

2-Ethoxyethanol (B86334) (2-EE) is metabolized to ethoxyacetic acid (EAA). inchem.org

2-Butoxyethanol (B58217) (EGBE) is metabolized to butoxyacetic acid (BAA). epa.gov

Bis(2-methoxyethyl) ether (diglyme) , a structurally related compound, is metabolized primarily to (2-methoxyethoxy)acetic acid (MEAA) and to a lesser, but more toxic extent, to methoxyacetic acid (MAA). nih.govnih.gov

In addition to the primary alkoxyacetic acid metabolites, further metabolism can occur. Secondary metabolites can include amino acid conjugates, such as 2-methoxyacetyl glycine (B1666218) formed from 2-ME. inchem.org A minor secondary pathway involves metabolism to carbon dioxide. inchem.orgepa.gov

Parent Glycol EtherPrimary Aldehyde IntermediatePrimary Acid Metabolite (Toxicant)Reference
2-Methoxyethanol (EGME)Methoxyacetaldehyde (MALD)Methoxyacetic Acid (MAA) inchem.orgcdc.gov
2-Ethoxyethanol (EGEE)EthoxyacetaldehydeEthoxyacetic Acid (EAA) inchem.org
2-Butoxyethanol (EGBE)ButoxyacetaldehydeButoxyacetic Acid (BAA) epa.gov
Bis(2-methoxyethyl) ether (Diglyme)Not specified(2-methoxyethoxy)acetic acid (MEAA), Methoxyacetic Acid (MAA) nih.govnih.gov

The rate and profile of glycol ether metabolism are heavily influenced by the activity of key enzymes, primarily alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govscirp.org The activity of these enzymes can be altered by various factors, including exposure to other substances, a phenomenon known as enzyme induction. nih.govyoutube.com

Research on bis(2-methoxyethyl) ether (diglyme) in rats demonstrated that pretreatment with either diglyme (B29089) itself or phenobarbital (B1680315) (a known enzyme inducer) led to significant increases in the formation of the highly toxic metabolite, methoxyacetic acid (MAA). nih.gov This suggests that repeated exposure or co-exposure to other chemicals could enhance the toxicity of certain glycol ethers by shifting metabolic pathways towards the production of more potent toxic metabolites. ecetoc.org

Genetic factors also play a crucial role in determining an individual's susceptibility to chemical toxicity. nih.govorst.edu Genetic variability, or polymorphisms, in the genes encoding metabolic enzymes like ADH and ALDH can lead to differences in enzyme activity among individuals. orst.edu This variation can affect the rate at which glycol ethers are metabolized, potentially leading to higher internal concentrations of the toxic alkoxyacetic acids in individuals with slower metabolic pathways, thereby increasing their risk of adverse health effects.

Mechanistic Studies of Organ Toxicity and Adverse Biological Effects

Certain ethylene glycol ethers are well-established reproductive and developmental toxicants in laboratory animals. ca.govnih.govcdc.gov The toxicity is not caused by the parent ether but by its alkoxyacetic acid metabolite, which is generated in the liver and distributed to target organs. nih.govnih.govnih.govresearchgate.net 2-Methoxyethanol (EGME) and 2-ethoxyethanol (EGEE) are among the most potent reproductive toxicants in this class. nih.gov

The mechanism of developmental toxicity is believed to involve the interference of the alkoxyacetic acid metabolite with crucial metabolic pathways during embryogenesis. nih.gov Specifically, 2-methoxyacetic acid (MAA) can be converted to a thioester by coenzyme A, mimicking the natural substrate acetyl-CoA and thereby disrupting processes like the Krebs cycle. nih.gov Another proposed mechanism is the alteration of embryonic intracellular pH, which is critical during organogenesis. nih.gov

Animal studies have documented a range of adverse effects:

Developmental Toxicity : Inhalation exposure of pregnant rats and mice to 2-methoxyethanol has been shown to cause embryonic death, fetal growth retardation, and structural malformations, including cardiovascular and skeletal defects. inchem.orgnih.govepa.govcdc.gov

Male Reproductive Toxicity : Exposure of male rats and rabbits to EGME and other analogues has resulted in testicular atrophy, reduced sperm counts (oligospermia), and sterility. cdc.govcdc.govcdc.gov The alkoxyacetic acid metabolites are the presumptive testicular toxicants. inchem.org

Simple physiological compounds like acetate (B1210297) and serine have been shown to attenuate the toxicity, supporting the hypothesis of metabolic interference. nih.govnih.gov

Many ethylene glycol ethers exhibit hematotoxicity, with the specific effects varying depending on the length of the alkyl side chain. epa.govecetoc.org

Myelotoxicity : Shorter-chain ethers like 2-methoxyethanol (EGME) primarily target the bone marrow, where blood cells are formed. ca.govecetoc.org This can lead to a reduction in all blood cell types, including red blood cells, white blood cells (leukopenia), and platelets, as well as bone marrow hypocellularity. epa.govepa.govresearchgate.net

Hemolysis : Longer-chain ethers, with 2-butoxyethanol (EGBE) being the most potent, primarily cause the destruction of red blood cells (hemolytic anemia). epa.govnih.gov This is preceded by swelling of the erythrocytes and morphological changes. epa.gov

The biochemical pathway leading to hematotoxicity again involves the alkoxyacetic acid metabolites. epa.gov For EGBE, its metabolite butoxyacetic acid (BAA) directly causes swelling, decreased deformability, and hemolysis of red blood cells. epa.gov Studies in rats exposed to various glycol ethers have documented dose-dependent decreases in red blood cell count, packed cell volume, and hemoglobin concentration, along with increases in mean corpuscular volume (MCV) and reticulocyte counts, which are indicative of anemia and the bone marrow's compensatory response. scirp.orgnih.gov

Glycol Ether AnaloguePrimary Toxic EffectTarget Organ/SystemMediating MetaboliteReference
2-Methoxyethanol (EGME)Reproductive/Developmental Toxicity, MyelotoxicityTestes, Embryo/Fetus, Bone MarrowMethoxyacetic Acid (MAA) epa.govnih.govecetoc.org
2-Ethoxyethanol (EGEE)Reproductive/Developmental Toxicity, MyelotoxicityTestes, Embryo/Fetus, Bone MarrowEthoxyacetic Acid (EAA) epa.govnih.govecetoc.org
2-Butoxyethanol (EGBE)Hemolytic AnemiaRed Blood CellsButoxyacetic Acid (BAA) epa.govnih.gov

Neurobiological and Immunological System Interactions with Ether Compounds

Exposure to glycol ethers, a class of organic solvents that includes this compound, has been linked to a range of neurological and immunological effects. Chronic exposure in humans may lead to effects on the nervous and hematopoietic systems, including symptoms like fatigue, nausea, tremor, and anemia. epa.gov While information specifically on this compound is limited, the broader family of ethylene glycol ethers (EGEs) is known to cross the blood-brain barrier. nih.gov

Research on EGEs suggests they can exert adverse effects on central nervous system (CNS) cells, potentially contributing to the pathogenesis of neurodegenerative disorders. nih.gov Animal studies involving mixtures of EGEs have shown a decrease in total antioxidant capacity, an increase in lipid peroxidation, and heightened caspase-3 activity in the frontal cortex and hippocampus of rats, indicating oxidative stress and apoptosis in these brain regions. nih.gov Clinical case reports from incidents of glycol ether poisoning have documented complications such as seizures, cranial nerve neuropathies, and axonal sensorimotor neuropathy. nih.gov

Studies on analogous compounds, such as propylene (B89431) glycol butyl ether (PGBE), have utilized advanced methodologies like human-induced pluripotent stem cell-derived "BrainSpheres" to investigate neurotoxicity. biorxiv.orgresearchgate.net These studies revealed that PGBE and its primary metabolite, 2-butoxypropanoic acid (2BPA), can induce oxidative stress, disrupt energy and lipid metabolism, and negatively affect critical nervous system processes like axon guidance and synapse organization at occupationally relevant concentrations. biorxiv.orgresearchgate.net

From an immunological perspective, certain glycol ethers have demonstrated immunotoxicity. Specifically, methyl- and ethyl-substituted ethylene glycol ethers are recognized for causing immunotoxicity in animals. ecetoc.org For instance, 2-methoxyethanol, a related short-chain ether, has been shown to be immunotoxic in Fischer 344 rats following oral administration. nih.gov

Table 1: Observed Neurobiological and Immunological Effects of Glycol Ethers

Effect TypeObservationAffected SystemCompound/ClassSource
NeurobiologicalFatigue, nausea, tremorCentral Nervous SystemGlycol Ethers (chronic human exposure) epa.gov
NeurobiologicalDecreased antioxidant capacity, increased lipid peroxidation and caspase-3 activity in frontal cortex and hippocampusCentral Nervous SystemEthylene Glycol Ethers (EGEs) (in rats) nih.gov
NeurobiologicalSeizures, cranial palsies, axonal sensorimotor neuropathyNervous SystemGlycol Ethers (human poisoning incidents) nih.gov
NeurobiologicalAffected cell cycle, induced oxidative stress, perturbed energy/lipid metabolism, targeted axon guidance and synapse organizationNervous SystemPropylene Glycol Butyl Ether (PGBE) (in vitro) biorxiv.orgresearchgate.net
ImmunologicalImmunotoxicity observed in animal studiesImmune SystemMethyl- and ethyl-substituted ethylene glycol ethers ecetoc.org
ImmunologicalDemonstrated immunotoxicity following oral administrationImmune System2-Methoxyethanol (in rats) nih.gov

Genotoxicity and Mutagenicity Assessments of Ether Structure Activity Relationships

Furthermore, studies on 2-methoxyethanol and bis(2-methoxyethyl) ether found no increase in point mutations in the Ames test, but did reveal significant antifertility effects in male rats and an increase in sperm abnormalities in mice, suggesting a potential for effects on germ cells. nih.gov Similarly, bis(2-methoxyethyl) phthalate (B1215562) (DMEP) tested positive in a dominant lethal assay, which is also indicative of potential germ cell mutagenicity. industrialchemicals.gov.au

Structure-activity relationship (SAR) analysis is a critical tool for predicting the toxic potential of chemicals based on their molecular structure. For ether compounds and other chemical classes, certain structural features are associated with genotoxicity.

Key SAR Principles for Genotoxicity:

Alkyl Chain Length: For some classes of compounds like alcohol ether sulfates, acute toxicity increases with a longer alkyl carbon chain. oup.com

Functional Groups: The presence and position of certain functional groups can significantly alter genotoxic potential. For instance, methylating agents are often potent in genotoxicity assays. nih.gov For haloalkanes, the genotoxic potential is dependent on the nature, number, and position of the halogen atoms. semanticscholar.org

Metabolism: The metabolic conversion of a parent compound can lead to the formation of genotoxic intermediates. The systemic toxicity of ethylene-based glycol ethers is mediated by their metabolism to corresponding alkoxyacetic acids. ecetoc.org

Hydrophobicity and Molecular Orbitals: For aromatic and heteroaromatic nitro compounds, a quantitative structure-activity relationship (QSAR) has shown that mutagenicity is determined by hydrophobicity and the energies of the lowest unoccupied molecular orbitals. nih.gov

These principles suggest that small variations in the chemical structure of an ether, such as the length of the butyl group or the position of the ether linkage, can significantly affect its toxicological profile. publications.gc.ca

Biomarker Discovery and Monitoring Strategies for Human and Environmental Exposure Assessment

Biomarkers are essential tools for assessing exposure to chemical substances. A biomarker of exposure is a substance or its metabolite that can be measured in a biological sample (such as urine or blood) to indicate that an exposure has occurred. cdc.govmdpi.com

For glycol ethers, the primary biomarkers of exposure are their metabolites. For 2-butoxyethanol (a close structural analog to this compound), the urinary metabolite butoxyacetic acid (BAA) is considered the biomarker of choice for monitoring occupational exposure. nih.govresearchgate.net Studies recommend measuring total BAA (after acid hydrolysis of its conjugates) in urine samples collected post-shift toward the end of a work week. researchgate.net Similarly, for methyl tert-butyl ether (MTBE), the parent compound in blood and breath, along with the urinary metabolite 2-hydroxyisobutyric acid, can serve as biomarkers of recent exposure. cdc.gov

Effective monitoring strategies are crucial for protecting human health in occupational settings where exposure to solvents may occur. These strategies involve designing programs to investigate the nature and extent of hazardous exposure. hse.gov.uk For glycol ethers like 2-methoxyethanol and 2-ethoxyethanol, occupational exposure sampling strategy manuals provide guidance on determining the need for measurements and selecting appropriate sampling times to estimate worker exposure accurately. cdc.gov The goal is to ensure that workplace controls are effective and that exposure levels are maintained below established occupational exposure limits. hse.gov.uk

Table 3: Biomarkers for Related Ether Compounds

Parent CompoundBiomarker(s)MatrixSource
2-ButoxyethanolButoxyacetic acid (BAA)Urine nih.govresearchgate.net
Methyl tert-butyl ether (MTBE)MTBEBlood, Breath cdc.gov
Methyl tert-butyl ether (MTBE)2-Hydroxyisobutyric acidUrine cdc.gov

Advanced Applications and Industrial Chemical Research of Butyl 2 Methoxyethyl Ether

Research on Butyl 2-methoxyethyl Ether in High-Performance Solvent Systems

The efficacy of this compound as a high-performance solvent is a subject of significant industrial research. Its balanced hydrophobic and hydrophilic nature, coupled with a moderate evaporation rate, makes it a valuable component in complex solvent systems. saiper.com

In formulation science, this compound is investigated for its role in optimizing the performance of coatings, inks, and adhesives. Its strong solvency power allows it to dissolve a wide variety of resins, including acrylic, alkyd, phenolic, epoxy, and nitrocellulose types. saiper.comeastman.com This makes it a highly effective solvent in the formulation of lacquers, varnishes, and enamels. atamankimya.comeastman.com

Research focuses on its function as a retarder solvent, which slows down the evaporation process. nbinno.com This characteristic is crucial for improving the flow and leveling of coating films, which helps in achieving a smooth, glossy, and defect-free finish. atamankimya.comnbinno.compaint.org In water-based latex paints, it acts as an efficient coalescing agent, aiding the fusion of polymer particles during the drying process to form a continuous and durable film. atamankimya.comeastman.comnbinno.com Its ability to lower surface tension also enhances the wetting of substrates and pigments, contributing to better adhesion and color dispersion. paint.org Furthermore, its use in printing inks ensures that resins and pigments are well-dissolved and dispersed, leading to sharp and vibrant prints. nbinno.com In adhesive formulations, solvents like glycol ethers are essential for controlling viscosity and enabling penetration into porous materials. specialchem.comastrochemicals.com

Key Properties of this compound in Formulations
PropertyFunction/Advantage in FormulationApplicable Products
Powerful SolvencyDissolves a wide range of resins (e.g., alkyd, epoxy, nitrocellulose). saiper.comeastman.comPaints, Lacquers, Varnishes, Inks
Moderate Evaporation RateActs as a retarder solvent, improving flow and extending drying time. atamankimya.comnbinno.comHigh-gloss coatings, Brush-applied paints
Coalescing AbilityAids in film formation for latex paints, enhancing durability. atamankimya.comeastman.comnbinno.comWater-based architectural and industrial coatings
Coupling AgentEnables stable integration of diverse (hydrophilic/hydrophobic) ingredients. atamankimya.comnbinno.comWater-based coatings, Industrial cleaners
Lowers Surface TensionImproves wetting of pigments and substrates for better adhesion and dispersion. paint.orgCoatings, Printing Inks

The semiconductor industry utilizes a vast array of high-purity chemicals in its manufacturing processes, particularly in photolithography. nih.gov While solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) and cyclohexanone are frequently used, the properties of glycol ethers like this compound make them suitable for specialized cleaning and surface preparation steps. nih.govresearchgate.net Their ability to dissolve both polar and non-polar contaminants makes them effective in degreasing and cleaning solutions for metal surfaces and other components. atamankimya.comnbinno.com The use of specific solvents is critical for ensuring the cleanliness required for intricate fabrication processes.

Development as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its role as a solvent, this compound serves as a valuable chemical intermediate, or starting material, for the synthesis of more complex molecules.

In the field of organic synthesis, glycol ethers are utilized in the creation of complex molecular architectures that are pivotal in drug design and agrochemical research. acs.org Research has demonstrated the use of related ether compounds as solvents and reactants in cobalt-catalyzed reactions to construct bridged bicyclic structures, which are key scaffolds in many bioactive natural products and pharmaceuticals. acs.orgacs.org For example, such synthetic strategies have been leveraged to create novel antifungal agents by incorporating bicyclic motifs into dicarboximide fungicidal scaffolds, significantly enhancing their potency. acs.orgacs.org The versatility of these methods allows for the late-stage functionalization of molecules derived from existing pharmaceuticals like ibuprofen and naproxen, showcasing a robust platform for developing new active ingredients. acs.orgacs.org

This compound is a precursor in the production of various specialty chemicals through derivatization. One notable application is its use as a starting material in the manufacturing of plasticizers, for instance, through reaction with phthalic anhydride. atamankimya.comwho.int It also serves as a chemical intermediate for the synthesis of specialty herbicide products, such as the glycol ether esters of 2,4-D and 2,4,5-T. who.int

Research into Novel Applications of this compound

Ongoing research continues to uncover new and innovative applications for this compound and its derivatives. A recent study has identified that a related compound, bis(2-methoxyethyl)ether, can promote intramolecular acceptorless dehydrogenative coupling in the presence of molecular oxygen. This method provides a simple and efficient system for synthesizing structurally diverse quinazolinones without the need for external catalysts or additives. Such research highlights the potential for developing greener and more efficient synthetic pathways for valuable chemical compounds.

Integration in Ionic Liquids for Energy Storage and Separation Technologies

The exploration of novel electrolyte systems is a critical frontier in the advancement of energy storage devices such as lithium-ion batteries and supercapacitors. Ionic liquids (ILs) have emerged as promising candidates due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. Within this context, ether-functionalized cations and the use of ether co-solvents are being investigated to optimize ion transport and electrochemical performance.

The table below summarizes the properties of a related glycol ether, diethylene glycol dibutyl ether, which is studied for its role in battery electrolytes.

PropertyValue
Boiling Point254 °C
Melting Point-60 °C
Density0.88 g/cm³ at 20 °C
Solubility in Water3 g/L
Data for Diethylene Glycol Dibutyl Ether

In the realm of separation technologies, ionic liquids are utilized as "designer solvents" for various extraction processes. nih.gov The miscibility and extraction capabilities of ILs can be fine-tuned by altering their cation and anion components. Although specific applications of this compound within ionic liquids for separation are not widely reported, the fundamental properties of ethers suggest a potential role. Ethers can act as solvents and influence the phase behavior of IL-based aqueous two-phase systems, which are employed for the separation of biomolecules and metal ions. nih.gov

Role in Perfumery and Fragrance Chemistry as a Key Constituent or Intermediate

In the fragrance industry, the precise control of volatility and the effective dissolution of various aromatic components are paramount. While this compound is not widely recognized as a primary fragrance ingredient itself, its structural relatives, such as other glycol ethers, are valued for their utility as solvents and carriers in perfume compositions.

For instance, diethylene glycol monoethyl ether is used in the industry and is noted for being practically odorless, which is a desirable characteristic for a solvent that should not interfere with the intended fragrance profile. thegoodscentscompany.com Similarly, a Japanese patent has disclosed the use of diethylene glycol ethyl methyl ether in air freshener compositions, highlighting its good solubility for a wide range of fragrance components. google.com

The function of such ethers in perfumery is primarily to act as a diluent and to help solubilize the various essential oils and aromatic chemicals that constitute a fragrance. Their low volatility can also contribute to the longevity of the scent on the skin or in the air. Given these established roles for similar glycol ethers, this compound could potentially serve a similar function as a solvent or co-solvent in fragrance formulations, although specific applications are not prominently documented.

The following table outlines the physical properties of a related glycol ether used in fragrance applications.

PropertyValue
Boiling Point197 °C
Flash Point96.11 °C
OdorSlightly ethereal, practically odorless
Data for Diethylene Glycol Monoethyl Ether thegoodscentscompany.com

Exploration as Catalyst Ligands and in Coordination Complexes

In the field of organometallic chemistry, ethers are known to function as ligands that can coordinate to metal centers. The oxygen atoms in ether molecules possess lone pairs of electrons that can be donated to a metal ion, forming a coordination complex. While simple ethers like diethyl ether and tetrahydrofuran are common examples, more complex polyethers can act as chelating agents, binding to a metal ion at multiple points.

There is a lack of specific, detailed research in widely accessible literature that explores this compound as a primary catalyst ligand or in the formation of coordination complexes. However, its structure, containing three ether oxygen atoms, suggests that it has the potential to act as a tridentate ligand. The ability of a molecule to bind to a metal at multiple sites, known as the chelate effect, can lead to the formation of more stable metal complexes compared to those with monodentate ligands.

The coordination of ether ligands to a metal center can influence the metal's electronic properties and steric environment, which in turn can affect its reactivity and catalytic activity. While this compound's direct application as a catalyst ligand is not well-documented, the fundamental principles of coordination chemistry suggest its potential for such roles. Further research would be needed to synthesize and characterize coordination complexes involving this ether and to explore their potential catalytic applications.

Future Research Directions and Sustainable Development in Ether Chemistry

Development of Sustainable Synthesis and Utilization Practices for Butyl 2-methoxyethyl Ether

The pursuit of green chemistry principles is reshaping the synthesis of ethers, including this compound. Traditional methods, such as the Williamson ether synthesis, are being re-evaluated to reduce waste, improve energy efficiency, and utilize less hazardous materials.

Sustainable Synthesis: Future developments are centered on catalytic processes that offer high selectivity and yield under milder conditions. Research into novel catalysts, such as solid-supported catalysts and heteropoly acids, shows promise for the etherification of alcohols. researchgate.net For instance, the Williamson synthesis is being adapted to use greener, non-toxic solvents and catalysts, such as surfactant-assisted synthesis in aqueous media, which can enhance reactivity and simplify product isolation. researchgate.net Another approach involves using low-cost, weak alkylating agents at high temperatures to create a catalytic cycle that avoids the production of salt byproducts. acs.org The use of renewable feedstocks is also a key area of exploration, aiming to derive the necessary alcohols and alkylating agents from biological sources rather than petrochemicals. astrobiosolvent.comaip.org

Eco-Friendly Utilization: On the utilization front, the focus is on applications that align with sustainability goals. This includes using this compound as a component in biodegradable solvent formulations or in closed-loop systems where the solvent is recycled and reused, minimizing emissions and waste. thomasnet.comsustainablemanufacturingexpo.com Research is also directed at identifying applications where its unique solvency properties can replace more toxic or environmentally persistent solvents. vertecbiosolvents.comsigmaaldrich.com

Below is a table summarizing emerging sustainable synthesis strategies applicable to ether production.

Synthesis StrategyDescriptionPotential Advantages
Heterogeneous Catalysis Utilizes solid catalysts (e.g., ion-exchangeable clays, modified metal oxides) that are easily separated from the reaction mixture. googleapis.comepo.orgSimplified product purification, catalyst reusability, potential for continuous flow processes.
Micellar Catalysis Employs surfactants in aqueous media to create microenvironments (micelles) that facilitate the reaction between otherwise immiscible reactants. researchgate.netUse of water as a solvent, enhanced reaction rates, potential for selective O-alkylation. researchgate.net
Catalytic Williamson Ether Synthesis (CWES) A modified Williamson synthesis using weak alkylating agents at high temperatures with catalytic amounts of alkali metal salts. acs.orgAvoids stoichiometric salt byproduct formation, utilizes lower-cost reagents. acs.org
Bio-based Feedstocks Synthesis using alcohols and other precursors derived from renewable biological sources like biomass. astrobiosolvent.comaip.orgReduced reliance on fossil fuels, lower carbon footprint, enhanced biodegradability of products. astrobiosolvent.comaip.org

Advancements in Real-time and In Situ Characterization Techniques for Process Optimization

To enhance the safety, efficiency, and consistency of this compound production, the chemical industry is moving towards the adoption of Process Analytical Technology (PAT). PAT involves the use of in-situ and real-time monitoring techniques to gain a deeper understanding and control of the manufacturing process.

Real-time Monitoring: Spectroscopic methods are at the forefront of this advancement. Techniques like in-situ Raman and mid-infrared (MIR) spectroscopy, coupled with fiber-optic probes, allow for the continuous monitoring of key reaction parameters directly within the reactor. acs.orgacs.orgmt.com These technologies can track the concentration of reactants, products, and intermediates as the reaction progresses. inspek-solutions.comnih.gov This real-time data stream enables operators to pinpoint the reaction endpoint with high precision, preventing the formation of impurities from over-processing and minimizing batch cycle times. acs.orgacs.org

Process Optimization: The data gathered from in-situ monitoring is crucial for process optimization. By understanding the reaction kinetics and the influence of variables like temperature, pressure, and catalyst concentration in real-time, processes can be fine-tuned to maximize yield and throughput while minimizing energy consumption. mdpi.com For instance, monitoring a heterogeneous etherification reaction with Raman spectroscopy has been shown to provide results equivalent to offline HPLC analysis but in real-time, allowing for immediate process adjustments. acs.orgacs.org Furthermore, these techniques are vital for ensuring process safety by detecting any deviations from normal operating conditions that could lead to hazardous situations. inspek-solutions.com The integration of these analytical tools with automated control systems paves the way for self-optimizing chemical plants. acs.org

The following table outlines key in-situ techniques and their applications in ether synthesis.

Characterization TechniquePrinciple of OperationApplication in Process Optimization
In-situ Raman Spectroscopy Measures the vibrational modes of molecules as they scatter monochromatic light from a laser source. acs.orgReal-time tracking of reactant consumption and product formation, end-point detection, impurity profiling. acs.orgacs.org
In-situ Mid-Infrared (MIR) Spectroscopy Utilizes an attenuated total reflectance (ATR) probe to measure the absorption of infrared radiation by the reaction mixture, identifying functional groups. nih.govQuantitative concentration monitoring of key species, understanding reaction mechanisms and kinetics. nih.gov
Flow Nuclear Magnetic Resonance (FlowNMR) Integrates a benchtop NMR spectrometer into a flow system to provide real-time structural and quantitative information. youtube.comElucidation of reaction intermediates, detailed kinetic analysis, process control in continuous manufacturing. youtube.com
Process Mass Spectrometry (MS) Samples liquid or gas streams directly from the reactor for immediate analysis of molecular composition. nih.govchromatographyonline.comMonitoring volatile components, detecting trace impurities, and providing rapid feedback for process control. chromatographyonline.com

Predictive Modeling for Comprehensive Environmental and Health Risk Assessment of Ether Compounds

To proactively manage the risks associated with ether compounds, researchers are increasingly relying on computational and predictive models. These in silico tools provide a rapid and cost-effective means of assessing potential hazards without extensive laboratory testing. nih.gov

Environmental and Health Risk Assessment: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are central to this effort. nih.gov These models are statistical methods that correlate the structural or property descriptors of a chemical (e.g., molecular weight, lipophilicity, electronic properties) with its biological or environmental effects. nih.gov For glycol ethers, QSAR/QSTR models have been developed to predict a range of endpoints, including developmental toxicity, carcinogenicity, and mutagenicity. nih.gov For example, studies have used these models to assess the toxicity of ethylene (B1197577) glycol mono-n-alkyl ethers, predicting them to be developmental toxicants while not indicating mutagenicity or carcinogenicity for the parent compounds. nih.gov

These predictive tools are invaluable for:

Filling Data Gaps: Estimating the toxicity of chemicals for which limited experimental data exists. nih.gov

Prioritizing Testing: Identifying compounds with a higher predicted risk that should be prioritized for further in-vitro or in-vivo testing.

Regulatory Compliance: Supporting regulatory submissions, such as those for REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), by providing supplementary data on potential hazards. nih.gov

The table below details the types of predictive models used for assessing ether compounds.

Model TypeDescriptionPredicted Endpoints
QSAR/QSTR Correlates molecular descriptors with biological activity or toxicity. nih.govDevelopmental toxicity, carcinogenicity, mutagenicity, aquatic toxicity. nih.govnih.gov
PBPK (Physiologically Based Pharmacokinetic) Modeling Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical within the body.Internal dose metrics, metabolite formation, target organ concentration.
Environmental Fate Models Predicts the persistence, distribution, and degradation of a chemical in various environmental compartments (air, water, soil).Persistence, bioaccumulation potential, long-range transport.
Biomonitoring Equivalents (BEs) Defines the concentration of a chemical or its metabolite in a biological fluid (e.g., urine) that is consistent with a safe exposure limit. nih.govresearchgate.netInterpretation of human biomonitoring data in a public health context. nih.govresearchgate.net

Exploration of Structure-Function Relationships for Tailored Applications and Reduced Environmental Impact

A fundamental goal of modern chemistry is to design molecules that are not only effective for their intended purpose but also inherently safer for human health and the environment. This requires a deep understanding of the relationship between a molecule's structure and its functional properties, including its toxicity and biodegradability.

Designing Safer Ethers: For glycol ethers, research has shown that toxicity can be significantly influenced by the molecular structure. For instance, within the ethylene glycol ether ("E-series") family, the length of the alkyl chain can impact its toxicological profile. nih.gov Metabolism plays a crucial role, as the toxicity of some glycol ethers is driven by their acidic metabolites. ecetoc.org Understanding these metabolic pathways allows chemists to design new ether molecules that avoid the formation of toxic metabolites. This could involve modifying the alkyl chain or introducing functional groups that promote alternative, less harmful metabolic routes. nih.gov

Tailoring for Performance and Sustainability: The structure of an ether also dictates its physical properties, such as solvency, boiling point, and viscosity. By systematically modifying the structure—for example, by changing the length or branching of the alkyl groups or altering the number of ether linkages—these properties can be precisely tailored for specific applications. acs.orgresearchgate.net The objective is to create new solvents that maintain or improve performance while exhibiting desirable environmental characteristics, such as:

Enhanced Biodegradability: Incorporating structural features, like ester bonds, that are more susceptible to microbial degradation. mdpi.com

Reduced Volatility: Increasing the boiling point to lower volatile organic compound (VOC) emissions.

Lower Bioaccumulation Potential: Adjusting lipophilicity to reduce the likelihood of the compound accumulating in organisms.

This structure-based design approach allows for the creation of next-generation ethers that are both high-performing and environmentally benign.

The following table illustrates key structure-property relationships in glycol ethers.

Structural FeatureInfluence on Properties
Alkyl Chain Length Affects solvency, boiling point, viscosity, and toxicity. Longer chains generally decrease water solubility and can alter metabolic pathways. nih.gov
Ether Linkages (Number of Glycol Units) Increases boiling point, viscosity, and water solubility. Can influence the rate and pathway of metabolism. ecetoc.org
Ethylene vs. Propylene (B89431) Glycol Base Propylene-based ("P-series") glycol ethers are generally considered to have lower toxicity than their ethylene-based ("E-series") counterparts. wikipedia.orgchemsec.org
Branching of Alkyl Chain Can affect biodegradability and physical properties like pour point and viscosity.
Incorporation of Biodegradable Moieties Adding functional groups like esters can create specific points for enzymatic or hydrolytic cleavage, enhancing biodegradability. mdpi.com

Q & A

Q. What analytical workflows are recommended to detect trace degradation products of this compound under oxidative conditions?

  • Methodology :
  • Expose the compound to H₂O₂ or O₃ and analyze via LC-MS/MS (MRM mode for targeted degradation products).
  • Use high-resolution mass spectrometry (HRMS) for untargeted screening of byproducts.
  • Compare with reference spectra from databases like NIST Chemistry WebBook .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodology :
  • Standardize solvent (e.g., CDCl₃), concentration, and temperature.
  • Use internal references (e.g., TMS at δ 0 ppm) and cross-calibrate with secondary standards.
  • Validate via interlaboratory comparisons and meta-analysis of published data .

Q. What experimental designs mitigate batch-to-batch variability in synthesized this compound?

  • Methodology :
  • Implement strict stoichiometric control (1:1 molar ratio of 2-methoxyethanol to butyl bromide).
  • Monitor reaction progress in real-time via in-situ FTIR.
  • Use preparative HPLC for consistent purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.